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molecular formula C7H9NO2 B1364765 Methyl 5-methyl-1H-pyrrole-3-carboxylate CAS No. 40611-76-5

Methyl 5-methyl-1H-pyrrole-3-carboxylate

Cat. No. B1364765
M. Wt: 139.15 g/mol
InChI Key: RGLRQDCBEOTJOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08129380B2

Procedure details

A solution of methyl acrylate (0.523 mL, 5.81 mmol) and 1-(1-isocyanoethylsulfonyl)-4-methylbenzene (1.215 g, 5.81 mmol) in diethyl ether (16.5 mL) and DMSO (8.5 mL) were added dropwise to a stirred suspension of sodium hydride (60% dispersion) (0.372 g, 9.29 mmol) in diethyl ether (25 mL) under nitrogen. The resulting suspension was stirred at room temperature for 2 hours. The reaction mixture was poured into 2% sodium chloride solution (200 mL), layers separated and the aqueous extracted with Et2O (4×50 mL), the organic layers were combined washed with water (50 mL), dried over Na2SO4, filtered and evaporated to afford beige solid. The crude product was purified by flash silica chromatography, elution gradient 0 to 40% ethyl acetate in isohexane. Pure fractions were evaporated to dryness to afford the desired compound as a white solid (0.527 g, 65.2% yield); 1H NMR (400.132 MHz, CDCl3) δ 2.19 (3H, s), 3.72 (3H, s), 6.23 (1H, m), 7.21 (1H, m), 8.09 (1H, s); m/z (LC-MS, ESI+), RT=1.30 min (no mass ion detected).
Quantity
0.523 mL
Type
reactant
Reaction Step One
Quantity
1.215 g
Type
reactant
Reaction Step One
Quantity
0.372 g
Type
reactant
Reaction Step One
Quantity
16.5 mL
Type
solvent
Reaction Step One
Name
Quantity
8.5 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
65.2%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH3:6])(=[O:4])[CH:2]=[CH2:3].[N+:7]([CH:9](S(C1C=CC(C)=CC=1)(=O)=O)[CH3:10])#[C-:8].[H-].[Na+].[Cl-].[Na+]>C(OCC)C.CS(C)=O>[CH3:10][C:9]1[NH:7][CH:8]=[C:2]([C:1]([O:5][CH3:6])=[O:4])[CH:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0.523 mL
Type
reactant
Smiles
C(C=C)(=O)OC
Name
Quantity
1.215 g
Type
reactant
Smiles
[N+](#[C-])C(C)S(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
0.372 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
16.5 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
8.5 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous extracted with Et2O (4×50 mL)
WASH
Type
WASH
Details
the organic layers were combined washed with water (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford beige solid
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash silica chromatography, elution gradient 0 to 40% ethyl acetate in isohexane
CUSTOM
Type
CUSTOM
Details
Pure fractions were evaporated to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=CC(=CN1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.527 g
YIELD: PERCENTYIELD 65.2%
YIELD: CALCULATEDPERCENTYIELD 65.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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